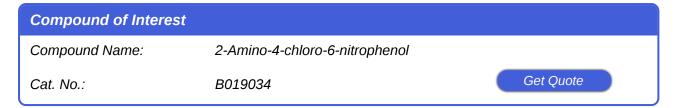


2-Amino-4-chloro-6-nitrophenol IUPAC name and CAS number

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An In-depth Technical Guide to 2-Amino-4-chloro-6-nitrophenol

This technical guide provides a comprehensive overview of **2-Amino-4-chloro-6-nitrophenol**, including its chemical identity, physicochemical properties, relevant experimental protocols, and metabolic context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The compound's formal identification is crucial for accurate research and documentation. Its IUPAC name is **2-amino-4-chloro-6-nitrophenol**.[1] The Chemical Abstracts Service (CAS) has assigned it the registry number 6358-08-3.[1]



Identifier	Value
IUPAC Name	2-amino-4-chloro-6-nitrophenol[1]
CAS Number	6358-08-3[1]
Molecular Formula	C6H5CIN2O3[1]
Molecular Weight	188.57 g/mol [1]
InChI	1S/C6H5CIN2O3/c7-3-1-4(8)6(10)5(2- 3)9(11)12/h1-2,10H,8H2
InChlKey	MHAFRUMLQZZSIN-UHFFFAOYSA-N[1]
Canonical SMILES	C1=C(C=C(C(=C1N)O)INVALID-LINK [O-])CI[1]
Synonyms	2-Amino-4-chloro-6-nitro-phenol, 5-Chloro-2-hydroxy-3-nitroaniline, Phenol, 2-amino-4-chloro-6-nitro-[1]

Physicochemical Properties

2-Amino-4-chloro-6-nitrophenol appears as a solid.[1] A summary of its key physicochemical properties is presented below.

Property	Value
Physical Description	Solid[1]
Melting Point	158-162 °C[2]
Boiling Point	308.3±42.0 °C (Predicted)[2]
Density	1.655±0.06 g/cm3 (Predicted)[2]
Assay	97%
Solubility	Soluble[2]

Synthesis and Experimental Protocols



The synthesis of substituted nitrophenols often involves multi-step reactions including nitration, chlorination, and reduction. Below is a representative workflow for the synthesis of related aminophenol compounds, followed by a specific experimental example for the reduction of a dinitrophenol to an aminonitrophenol, a key transformation in this chemical class.



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Caption: A logical workflow for the synthesis of substituted aminonitrophenols.

Experimental Protocol: Partial Reduction of 2,4-Dinitrophenol

This protocol describes the synthesis of 2-amino-4-nitrophenol via the partial reduction of 2,4-dinitrophenol.[3] This method is illustrative of the selective reduction of one nitro group in the presence of another, a common challenge in the synthesis of compounds like **2-amino-4-chloro-6-nitrophenol**.

Materials:

- 2,4-Dinitrophenol (1.63 moles)
- Ammonium chloride (11.6 moles)
- Concentrated aqueous ammonia (100 ml)
- 60% fused sodium sulfide (5.4 moles)
- Glacial acetic acid
- Activated carbon (e.g., Norit)



Water

Procedure:

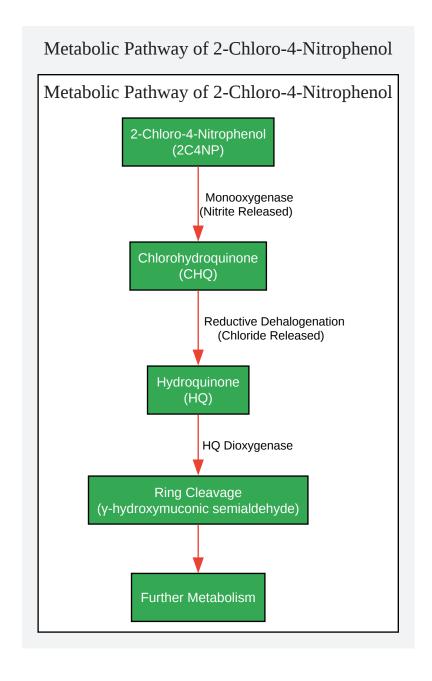
- A suspension of 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water is placed in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer.[3]
- 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added, and the mixture is heated to 85°C.[3]
- The heat source is removed, and the mixture is allowed to cool. At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in ~100 g portions at 5-10 minute intervals to maintain the temperature between 80-85°C.[3]
- After the addition is complete, the mixture is heated at 85°C for an additional 15 minutes.[3]
- The reaction mixture is filtered while hot, and the filtrate is cooled overnight.[3]
- The resulting crystals are collected and dissolved in 1.5 L of boiling water. The solution is then acidified with glacial acetic acid.[3]
- The solution is treated with 10 g of activated carbon, filtered hot, and cooled to 20°C to crystallize the product.[3]
- The brown crystals of 2-amino-4-nitrophenol are collected and dried.[3]

Biological Activity and Metabolism

While specific metabolic pathways for **2-amino-4-chloro-6-nitrophenol** are not extensively detailed, studies on structurally similar compounds provide valuable insights. The biodegradation of the related compound 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. RKJ 800 has been elucidated.[4][5] This pathway involves the initial removal of the nitro group followed by dechlorination.

The degradation proceeds through the formation of key intermediates, chlorohydroquinone (CHQ) and hydroquinone (HQ), before the aromatic ring is cleaved.[4][5]





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Caption: Biodegradation pathway of 2-Chloro-4-Nitrophenol by Burkholderia sp.[4][5]

Applications in Research and Development

2-Amino-4-chloro-6-nitrophenol and its isomers serve as important intermediates in various industrial applications.

• Dye Synthesis: Isomers such as 2-amino-6-chloro-4-nitrophenol are used in the formulation of hair dye compositions.[6][7] The specific substitution pattern influences the resulting color



and stability of the dye.

Pharmaceutical Research: As a substituted aminophenol, this compound belongs to a class
of molecules often explored as building blocks in the synthesis of more complex bioactive
molecules and pharmaceutical agents.[8]

Safety and Handling

Proper handling of **2-Amino-4-chloro-6-nitrophenol** is essential due to its potential hazards.

- Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautionary Measures: Recommended personal protective equipment includes gloves, eye shields, and a dust mask (type N95). Exposure may lead to irritation of the skin, eyes, and mucous membranes.[1] In case of contamination, surfaces should be washed with 60-70% ethanol followed by a soap and water solution.[1]

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